Unraveling the Molecular Machinery: A Technical Guide to Enolase Inhibition by SF2312
Unraveling the Molecular Machinery: A Technical Guide to Enolase Inhibition by SF2312
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of enolase inhibition by SF2312, a potent natural phosphonate (B1237965) antibiotic.[1][2] SF2312 has emerged as a significant tool compound for studying glycolysis and a potential therapeutic agent, particularly in the context of cancers with specific metabolic vulnerabilities.[3][4][5] This document provides a comprehensive overview of its inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.
Executive Summary
SF2312 is a highly potent, low nanomolar inhibitor of the glycolytic enzyme enolase.[3][4] It acts as a transition state analogue, exhibiting a mixed competitive and non-competitive inhibition kinetic profile.[1] Structural studies have revealed that the (3S,5S)-enantiomer of SF2312 is the active form, binding with high affinity to the active site of enolase 2 (ENO2).[6][7][8] Inhibition of enolase by SF2312 leads to the accumulation of the upstream metabolite 3-phosphoglycerate (B1209933) (3-PGA) and depletion of the downstream product phosphoenolpyruvate (B93156) (PEP), thereby disrupting glycolysis and cellular energy metabolism.[1] This targeted action has shown selective toxicity towards cancer cells that are heavily reliant on glycolysis, particularly those with deletions in the ENO1 gene.[1][2][9]
Quantitative Inhibition Data
The inhibitory potency of SF2312 against various enolase isoforms and in different cellular contexts has been extensively quantified. The following tables summarize the key inhibition constants (IC50) and other relevant quantitative data.
| Enzyme/Cell Line | Inhibitor | IC50 (nM) | Notes | Reference |
| Human Recombinant ENO1 | SF2312 | 37.9 | In vitro enzyme assay | [2] |
| Human Recombinant ENO2 | SF2312 | 42.5 | In vitro enzyme assay | [2] |
| D423 cell line lysate (overexpressing ENO1) | SF2312 | ~10-50 | Depending on the source | [1] |
| D423 cell line lysate (overexpressing ENO2) | SF2312 | ~10-50 | Depending on the source | [1] |
| D423 ENO1-deleted glioma cells | SF2312 | Low µM range | Cell proliferation assay (2 weeks) | [1][2] |
| D423 ENO1-rescued glioma cells | SF2312 | > 200 µM | Cell proliferation assay (2 weeks) | [1][2] |
| E. coli cell lysate | Racemic SF2312 | Equiponent to MethylSF2312 | In vitro enzyme assay | [6] |
| E. coli cell lysate | Racemic MethylSF2312 | Equiponent to SF2312 | In vitro enzyme assay | [6] |
| Isolated Enzyme Assay | (3S)-MethylSF2312 | Up to 2000-fold more potent than (3R) | [6] | |
| Isolated Enzyme Assay | (3R)-MethylSF2312 | Up to 2000-fold less potent than (3S) | [6] | |
| Trypanosoma brucei enolase (TbENO) | deoxy-SF2312 | 600 ± 230 | In vitro enzyme assay | [10] |
| Trypanosoma brucei enolase (TbENO) | HEX | 2100 ± 1100 | In vitro enzyme assay | [10] |
Mechanism of Action: A Molecular Perspective
SF2312 functions as a transition state analogue, mimicking the high-energy intermediate formed during the conversion of 2-PGA to PEP by enolase.[7][11] This mimicry allows it to bind with high affinity to the enzyme's active site, effectively blocking substrate access and catalysis.
Binding Interactions and Stereospecificity
X-ray co-crystal structures of human ENO2 in complex with SF2312 have elucidated the precise molecular interactions responsible for its potent inhibition.[6] These studies have unequivocally demonstrated that only the (3S,5S)-enantiomer of SF2312 occupies the active site.[6][7][8] The key interactions involve:
-
Phosphonate Moiety: The phosphonate group of SF2312 chelates the essential magnesium ions in the active site, mimicking the binding of the phosphate (B84403) group of the natural substrate, 2-PGA.
-
Hydroxamate Group: The hydroxamate functionality is crucial for tight binding and is believed to interact with key amino acid residues in the active site.[11]
-
Pyrrolidinone Ring: The cyclic structure of SF2312 pre-organizes the key binding motifs into a conformation that is highly complementary to the enolase active site, a feature that was predicted to increase binding affinity compared to the linear inhibitor phosphonoacetohydroxamate (PhAH).[1][3][4][5]
The following diagram illustrates the proposed binding of SF2312 within the enolase active site.
Kinetic Profile
SF2312 exhibits a mixed competitive and non-competitive inhibition pattern against enolase.[1] This suggests that SF2312 can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The competitive component arises from its direct binding to the active site, occluding the substrate. The non-competitive aspect may be due to binding to a site that affects the catalytic efficiency of the enzyme without directly preventing substrate binding.
Impact on Glycolysis and Cellular Metabolism
The inhibition of enolase by SF2312 has a direct and measurable impact on the glycolytic pathway. By blocking the conversion of 2-PGA to PEP, SF2312 treatment leads to a significant increase in the intracellular ratio of 3-PGA to PEP.[1] This metabolic bottleneck disrupts the downstream production of pyruvate (B1213749) and ATP, forcing cells that are highly dependent on glycolysis to undergo metabolic crisis and, ultimately, apoptosis.[1]
The following diagram illustrates the position of enolase in the glycolytic pathway and the effect of SF2312 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for characterizing the inhibition of enolase by SF2312.
In Vitro Enolase Inhibition Assay (NADH-Linked Assay)
This indirect assay measures enolase activity by coupling the production of PEP to the consumption of NADH, which can be monitored by a decrease in fluorescence.
Principle: Enolase converts 2-PGA to PEP. Pyruvate kinase (PK) then converts PEP and ADP to pyruvate and ATP. Lactate dehydrogenase (LDH) subsequently reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH consumption is proportional to the enolase activity.
Materials:
-
Purified recombinant human ENO1 or ENO2, or cell lysates containing enolase.
-
SF2312 (or other inhibitors).
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl₂).
-
2-Phosphoglycerate (2-PGA) substrate.
-
Adenosine diphosphate (B83284) (ADP).
-
NADH.
-
Pyruvate kinase (PK).
-
Lactate dehydrogenase (LDH).
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).
Procedure:
-
Prepare a master mix containing assay buffer, ADP, NADH, PK, and LDH.
-
Add the enolase source (purified enzyme or cell lysate) to the wells of the microplate.
-
Add varying concentrations of SF2312 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the 2-PGA substrate.
-
Immediately begin monitoring the decrease in NADH fluorescence over time using a plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence decrease) for each inhibitor concentration.
-
Normalize the velocities to a vehicle control (no inhibitor) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Direct PEP Detection Assay
This assay directly measures the formation of PEP by monitoring the increase in absorbance at 240 nm.
Principle: PEP has a distinct absorbance maximum at 240 nm, whereas the substrate 2-PGA does not. The rate of increase in absorbance at 240 nm is directly proportional to enolase activity.
Materials:
-
Purified recombinant human ENO1 or ENO2.
-
SF2312.
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl₂).
-
2-PGA substrate.
-
UV-transparent 96-well plate or cuvettes.
-
UV-Vis spectrophotometer.
Procedure:
-
Add the assay buffer and purified enolase to the wells or cuvettes.
-
Add varying concentrations of SF2312 and incubate.
-
Initiate the reaction by adding 2-PGA.
-
Immediately monitor the increase in absorbance at 240 nm over time.
-
Calculate the initial reaction velocity (rate of absorbance increase).
-
Determine the IC50 value as described for the NADH-linked assay.
Cell-Based Proliferation and Apoptosis Assays
These assays assess the cytotoxic and cytostatic effects of SF2312 on cancer cells.
Materials:
-
Cancer cell lines (e.g., D423 ENO1-deleted and ENO1-rescued).
-
Cell culture medium and supplements.
-
SF2312.
-
Reagents for quantifying cell number (e.g., Hoechst 33342 for DNA staining, Crystal Violet).
-
Reagents for detecting apoptosis (e.g., YO-PRO-1, Annexin V/Propidium Iodide).
-
Multi-well cell culture plates.
-
Plate reader or fluorescence microscope.
Procedure (Proliferation):
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of SF2312 concentrations.
-
Incubate for an extended period (e.g., 72 hours to 2 weeks), replacing the medium with fresh inhibitor as needed.
-
At the end of the treatment period, stain the cells with a dye that quantifies cell number (e.g., Hoechst 33342).
-
Measure the fluorescence or absorbance to determine the relative number of viable cells.
-
Plot the cell viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Procedure (Apoptosis):
-
Treat cells with SF2312 as described for the proliferation assay.
-
At various time points, stain the cells with an apoptosis-detecting reagent (e.g., YO-PRO-1, which enters apoptotic cells).
-
Quantify the number of apoptotic cells using fluorescence microscopy or flow cytometry.
Conclusion
SF2312 is a powerful and specific inhibitor of enolase, acting as a transition state analogue that binds tightly to the enzyme's active site. Its mechanism of action is well-characterized, involving stereospecific binding and the disruption of glycolysis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of enolase inhibition. The continued investigation of SF2312 and its analogues holds promise for the development of novel therapeutics targeting metabolic vulnerabilities in cancer and other diseases.
References
- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
